3-Descyano Fludioxonil 3-Carboxaldehyde

描述

Contextualization within Fludioxonil (B1672872) Chemistry and Agrochemistry

Fludioxonil is a broad-spectrum, non-systemic fungicide belonging to the phenylpyrrole class of chemicals. wikipedia.org It is extensively used in agriculture to control a variety of fungal pathogens on fruits, vegetables, and ornamental plants. herts.ac.uk The mode of action of Fludioxonil involves the inhibition of transport-associated phosphorylation of glucose, which ultimately disrupts mycelial growth. wikipedia.org

The environmental transformation of Fludioxonil leads to the formation of several metabolites, including 3-Descyano Fludioxonil 3-Carboxaldehyde. The degradation of Fludioxonil can occur through various pathways, including oxidation. One proposed transformation pathway involves modifications to the pyrrole (B145914) ring of the Fludioxonil molecule. researchgate.net Understanding the formation and persistence of metabolites like this compound is essential for a comprehensive assessment of the environmental impact of Fludioxonil use in agrochemistry.

Rationale for Academic Research Focus on this compound

The academic interest in this compound, also referred to in some literature by the code SYN518580, stems from several key factors. As a metabolite, its presence in the environment is a direct consequence of the application of Fludioxonil. Therefore, studying this compound is critical for a complete understanding of the fungicide's environmental footprint.

A significant driver for research is the need to assess the potential toxicity of Fludioxonil's degradation products. Regulatory bodies and scientific organizations, such as the European Food Safety Authority (EFSA), have highlighted the importance of evaluating the toxicological profiles of major metabolites. nih.gov Specifically, for SYN518580, a data gap has been identified concerning its genotoxicity potential, necessitating further investigation. nih.gov This focus is crucial for ensuring that the use of Fludioxonil does not lead to the accumulation of harmful transformation products in soil and water systems.

Furthermore, the study of this compound contributes to a more accurate risk assessment of Fludioxonil. By characterizing the properties and behavior of its metabolites, scientists can develop more comprehensive models for predicting the long-term environmental and potential health impacts of this widely used fungicide. The identification and analysis of such metabolites are also vital for monitoring the efficacy of water treatment processes designed to remove pesticide residues. researchgate.net

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbaldehyde |

| Molecular Formula | C12H7F2NO3 |

| Molecular Weight | 251.19 g/mol |

| CAS Number | 1582788-87-1 |

Fludioxonil and its Metabolites

| Compound Name | Chemical Class | Role |

| Fludioxonil | Phenylpyrrole | Parent Fungicide |

| This compound (SYN518580) | Phenylpyrrole | Metabolite |

| 3-Descyano Fludioxonil 3-Carboxylic Acid | Phenylpyrrole | Metabolite |

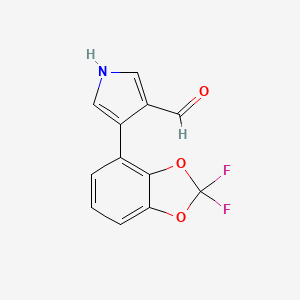

Structure

3D Structure

属性

IUPAC Name |

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO3/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-5-15-4-7(9)6-16/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHYPBQFZMBSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Derivatization

Strategies for the Chemical Synthesis of 3-Descyano Fludioxonil (B1672872) 3-Carboxaldehyde

The creation of the target molecule can be approached from two main directions: modifying existing precursors related to the fungicide Fludioxonil or building the molecule through novel methods that directly incorporate the essential carboxaldehyde group.

Fludioxonil, chemically named 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, serves as a logical starting point for synthesizing its 3-carboxaldehyde derivative. wikipedia.org The primary structural difference between Fludioxonil and the target compound is the functional group at the 3-position of the pyrrole (B145914) ring: a nitrile (-C≡N) in Fludioxonil versus an aldehyde (-CHO) in 3-Descyano Fludioxonil 3-Carboxaldehyde.

The synthesis, therefore, hinges on the chemical reduction of the nitrile group. A common and effective method for this transformation is the use of diisobutylaluminium hydride (DIBAL-H), which can reduce nitriles to aldehydes. The synthesis would likely proceed by first obtaining a key intermediate used in Fludioxonil production, such as a compound containing the 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole core with a nitrile group, and then subjecting it to controlled reduction.

Conventional synthesis of the Fludioxonil core itself involves reacting a substituted cinnamic nitrile derivative with p-toluenesulfonylmethyl isocyanide (TosMIC). google.com By adapting this pathway, intermediates can be isolated and modified.

Table 1: Potential Precursor-Based Synthesis Strategy

| Step | Description | Reagents & Conditions |

| 1 | Synthesis of the core phenylpyrrole structure with a nitrile group. | Reaction of a 2-cyano-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylic acid compound with TosMIC in the presence of a base. google.com |

| 2 | Reduction of the nitrile to an aldehyde. | The resulting pyrrole-3-carbonitrile intermediate is treated with a reducing agent like DIBAL-H at low temperatures, followed by aqueous workup. |

Instead of starting with a pre-formed nitrile, alternative strategies focus on directly introducing the carboxaldehyde group onto the pyrrole ring. These methods offer flexibility and can avoid the use of sensitive reducing agents.

One of the most established methods for this is the Vilsmeier-Haack formylation . This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings, such as pyrrole. The synthesis would involve reacting the 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole precursor with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like dimethylformamide (DMF). The regioselectivity of the formylation can be influenced by steric factors of substituents on the pyrrole nitrogen and the reagents used. researchgate.netjst.go.jp

More recent advancements include multicomponent reactions (MCRs) , which allow for the rapid assembly of complex molecules from simple starting materials in a single step. An MCR approach could involve a proline-catalyzed reaction between an appropriate arylamine, an aldehyde, and succinaldehyde, followed by oxidation to form the substituted pyrrole-3-carbaldehyde core. rsc.org This method is valued for its efficiency and for providing direct access to the desired functionality under relatively mild, metal-free conditions. rsc.orgresearchgate.net

Table 2: Comparison of Carboxaldehyde Incorporation Methods

| Method | Description | Advantages | Key Reagents |

| Vilsmeier-Haack Formylation | Electrophilic substitution to directly add a -CHO group to the pyrrole ring. researchgate.net | Well-established, reliable for electron-rich heterocycles. | POCl₃, DMF |

| Multicomponent Reaction (MCR) | One-pot synthesis combining multiple starting materials to build the final structure. rsc.org | High efficiency, atom economy, access to diverse structures. | Arylamines, aldehydes, succinaldehyde, proline catalyst, oxidant (e.g., IBX). rsc.orgresearchgate.net |

| Oxidative Annulation | A de novo synthesis building the pyrrole ring from acyclic precursors with subsequent oxidation to form the aldehyde. acs.orgorganic-chemistry.org | Access to highly substituted pyrroles, avoids hazardous oxidants by using O₂. organic-chemistry.org | Aryl methyl ketones, arylamines, acetoacetate (B1235776) esters, Cu/I₂ catalyst, O₂. organic-chemistry.org |

Synthesis and Characterization of Analogs and Derivatives

Modifying the structure of this compound is crucial for exploring its chemical space and investigating how structural changes affect its properties, particularly its biological activity.

The pyrrole carboxaldehyde moiety offers several sites for chemical modification. The aldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations.

Oxidation : The aldehyde can be oxidized to a carboxylic acid, yielding 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carboxylic acid, using standard oxidizing agents. lgcstandards.com

Reduction : Reduction of the aldehyde, for instance with sodium borohydride (B1222165) (NaBH₄), would produce the corresponding hydroxymethyl derivative (an alcohol).

Condensation Reactions : The aldehyde can react with amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. This opens a pathway to a large library of derivatives by varying the amine or hydrazine (B178648) component. derpharmachemica.com

Wittig and Horner-Wadsworth-Emmons Reactions : These reactions can convert the aldehyde into an alkene, allowing for the extension of carbon chains at the 3-position of the pyrrole ring. researchgate.net

Furthermore, the nitrogen atom of the pyrrole ring can be substituted with various alkyl or aryl groups, which can influence the electronic properties and steric profile of the molecule.

The primary motivation for synthesizing derivatives of agrochemical leads like Fludioxonil is to discover new compounds with improved or novel biological activities, such as fungicidal effects. nih.gov Structure-activity relationship (SAR) studies are conducted by systematically modifying the parent molecule and evaluating the biological impact of each change.

For a molecule like this compound, derivatization strategies would aim to probe the importance of different structural features:

The Phenyl Ring : Modifications to the 2,2-difluoro-1,3-benzodioxol group could involve changing the position or type of halogen substituents to assess their impact on activity.

The Pyrrole Ring : Introducing substituents at other positions on the pyrrole ring could fine-tune the molecule's activity and selectivity.

The Carboxaldehyde Moiety : Converting the aldehyde to other functional groups (e.g., carboxylic acids, esters, amides, imines) is a key strategy. For example, studies on related pyrroline-2-one derivatives showed that introducing a phenylhydrazine (B124118) moiety and varying substituents on the phenyl and pyrrole rings led to compounds with excellent antifungal effects. nih.gov The development of a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model for these analogs helped identify key structural features for high activity, such as the need for bulky, electron-donating groups at one position and electron-withdrawing groups at another. nih.gov

By creating a library of such derivatives and testing their efficacy against various fungal pathogens, researchers can build a comprehensive understanding of the structural requirements for biological activity. nih.govnih.gov

Biochemical Transformation and Metabolic Fate

Investigation of Biotransformation Pathways in Biological Systems

The transformation of Fludioxonil (B1672872) in biological entities, particularly in fungal systems, is a key area of research for understanding its efficacy and environmental fate.

Fludioxonil is a phenylpyrrole fungicide that disrupts fungal cell processes by interfering with signal transduction and glycerol (B35011) synthesis. agrogreat.comnih.gov Its mode of action triggers a lethal activation of the High Osmolarity Glycerol (HOG) pathway, leading to cellular stress. wisc.edunih.gov The metabolism of Fludioxonil in fungi and other systems involves several transformation products.

While 3-Descyano Fludioxonil 3-Carboxaldehyde itself is not prominently documented as a major end-point metabolite in many public studies, its structure, 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbaldehyde, suggests it is a plausible, albeit likely transient, intermediate. Metabolic pathways of Fludioxonil are characterized by the generation of a large number of metabolites, primarily through oxidation of the pyrrole (B145914) ring. regulations.govwho.int

In studies on the degradation of Fludioxonil under microaerophilic conditions, several transformation products have been identified. These pathways involve successive hydroxylation and carbonylation of the pyrrole moiety, followed by the disruption of the oxidized ring. researchgate.net Key identified metabolites often result from the cleavage of the pyrrole ring. regulations.gov For example, one proposed pathway leads to the formation of 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid. researchgate.netresearchgate.net The carboxaldehyde could represent an intermediate step before oxidation to the corresponding carboxylic acid.

Table 1: Known Transformation Products of Fludioxonil

| Metabolite ID | Chemical Name | Found In |

|---|---|---|

| CGA-265378 | 4-(2,2-difluoro-benzo herts.ac.ukherts.ac.ukdioxol-4-yl)-2-hydroxy-1H-pyrrole-3-carbonitrile | Plants |

| CGA-344623 | 2-cyano-3-(2,2-difluoro-benzo herts.ac.ukherts.ac.ukdioxol-4-yl)-succinamic acid | Water (Photolysis), Poultry |

| CGA-192155 | 2,2-difluoro-benzo herts.ac.ukherts.ac.ukdioxole-4-carboxylic acid | Plants, Soil |

| SYN 518577 Glucuronide | 2-β-D-glucuronyl-4–(2,2-difluoro-benzo herts.ac.ukherts.ac.ukdioxol-4-yl)-1H-pyrrole-3-carbonitrile | Rats (major metabolite) |

| SYN 518578 Glucuronide | 4-(2,2-difluoro-benzo herts.ac.ukherts.ac.ukdioxol-4-yl)-5-β-D-glucuronyl-1H-pyrrole-3-carbonitrile | Rats |

This table presents a selection of identified Fludioxonil metabolites from various studies. regulations.govwho.intherts.ac.uk

The nitrile group (-C≡N) present in the parent compound, Fludioxonil, is subject to enzymatic transformation. In fungi, enzymes known as nitrilases can hydrolyze nitriles directly to carboxylic acids and ammonia. researchgate.net This is a common detoxification pathway for microbes exposed to nitrile-containing compounds. researchgate.net

The enzymatic hydrolysis of aromatic nitriles can also proceed via a two-step pathway involving nitrile hydratase, which converts the nitrile to an amide, followed by an amidase that hydrolyzes the amide to a carboxylic acid. chimia.ch These enzymatic processes are crucial in the biotransformation of many synthetic compounds in the environment. numberanalytics.comrsc.org The conversion of a nitrile to a carboxaldehyde is not a typical primary step in nitrile hydrolysis; rather, it would likely arise from subsequent modifications of the pyrrole ring structure after the initial nitrile group has been altered or the ring has been opened.

Role as a Potential Metabolite of Fludioxonil

Given its chemical structure, this compound is hypothesized to be an intermediate in the broader metabolic degradation of Fludioxonil.

Metabolic profiling is a key technique used to identify the range of metabolites produced when an organism is exposed to a foreign compound. agriallis.comnih.gov When comparing the metabolic profiles of organisms treated with Fludioxonil, a complex array of derivatives is typically observed.

In plants, the metabolism of Fludioxonil is extensive, proceeding mainly through oxidation at multiple positions on the pyrrole ring, followed by conjugation. regulations.gov Ultimately, these pathways can lead to the cleavage of the pyrrole ring. regulations.gov The residue definition for risk assessment in plants often includes Fludioxonil and its metabolites that can be oxidized to 2,2-difluoro-benzo herts.ac.ukherts.ac.ukdioxole-4-carboxylic acid (CGA 192155), indicating that ring cleavage is a significant fate. nih.gov

In resistant strains of fungi like Botrytis cinerea, metabolic adjustments and enhanced efflux of the fungicide are key resistance mechanisms. agriallis.comnih.govapsnet.org Transcriptomic analyses of these resistant strains show differential expression of genes involved in transport and stress response, which could alter the metabolic profile compared to sensitive strains. nih.govmdpi.com

In vitro and in vivo studies are essential for determining the metabolic fate of compounds. researchgate.netnih.gov Such studies on Fludioxonil have been conducted in various model organisms, including rats, goats, and hens.

In rats, the metabolism of Fludioxonil is extensive. The primary pathway involves the oxidation of the pyrrole ring, leading to major and minor oxo-pyrrole metabolites. These are then conjugated with glucuronic acid or sulfate (B86663) before excretion. who.int The predominant metabolite found in rats was a glucuronyl conjugate of a hydroxylated form of Fludioxonil, accounting for a significant percentage of the administered dose. who.int Unchanged Fludioxonil is found mainly in the feces. who.int

In livestock, such as goats and hens, the metabolism also proceeds through oxidation of the pyrrole ring. regulations.gov In poultry, the metabolite CGA-344623 has been identified as a residue of concern along with the parent compound. regulations.gov

The use of in vitro systems, such as liver microsomes and hepatocytes, helps to identify the specific enzymes and initial transformation steps in metabolism. mdpi.com While these studies provide a detailed picture of Fludioxonil's biotransformation, the specific identification of this compound remains elusive in the reviewed public literature, reinforcing the hypothesis that it may be a highly transient intermediate rather than a stable, accumulative metabolite.

Mechanistic Studies on Biological Interactions

Elucidation of Molecular Mechanisms of Action in Fungal Pathogens

Fludioxonil (B1672872), a synthetic analog of the natural antifungal compound pyrrolnitrin, is known to have significant physiological impacts on fungal pathogens, affecting membrane function, carbon metabolism, and leading to hyphal swelling and bursting. nih.gov The molecular mechanisms underlying these effects are complex and involve the disruption of critical cellular signaling pathways.

A primary mode of action for Fludioxonil involves the hyperactivation of the High-Osmolarity Glycerol (B35011) (HOG) signaling pathway, a crucial mechanism for fungal adaptation to osmotic stress. nih.gov This interference is not a direct inhibition but rather a continuous and uncontrolled activation of the pathway.

Key Research Findings on Fludioxonil's Interference with Signal Transduction:

| Target Protein/Pathway | Effect of Fludioxonil | Consequence for Fungal Cell |

| Group III Hybrid Histidine Kinase (HHK) | Perception of the fungicide signal | Activation of the osmotic signal transduction pathway nih.gov |

| Mitogen-Activated Protein Kinase (MAPK) Cascade | Phosphorylation and activation | Overproduction and accumulation of glycerol |

| Osmotic Stress Response | Constitutive activation | Inability to regulate turgor pressure, leading to cell swelling and lysis nih.gov |

This table is based on data for Fludioxonil and is presented here as a predictive model for the potential action of 3-Descyano Fludioxonil 3-Carboxaldehyde.

The dysregulation of the HOG pathway by Fludioxonil leads to profound disturbances in fungal cellular homeostasis, most notably in glycerol synthesis and accumulation. Glycerol acts as a primary compatible solute, protecting fungal cells from osmotic stress.

Observed Impacts of Fludioxonil on Fungal Homeostasis:

| Cellular Process | Effect of Fludioxonil |

| Glycerol Synthesis | Uncontrolled increase |

| Intracellular Osmotic Pressure | Significant elevation |

| Carbon Metabolism | Alterations leading to metabolite accumulation nih.gov |

| Mycelial Growth | Inhibition of spore germination, germ-tube elongation, and overall growth nih.gov |

This table summarizes the known effects of Fludioxonil. Direct studies are needed to confirm these effects for this compound.

The presence of the carboxaldehyde group could potentially lead to additional metabolic disruptions. Aldehydes are reactive functional groups that can interact with cellular nucleophiles such as amino and sulfhydryl groups of proteins and enzymes, potentially leading to a broader spectrum of metabolic inhibition beyond the primary effect on the HOG pathway.

While the primary mechanism of Fludioxonil is linked to osmotic stress signaling, there is evidence to suggest that phenylpyrrole fungicides can also influence the balance of reactive oxygen species (ROS) within fungal cells. An imbalance in ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. Further research is required to fully elucidate the direct or indirect role of Fludioxonil and its analogs in modulating ROS dynamics.

Comparative Analysis with the Known Mode of Action of Fludioxonil

The structural difference between Fludioxonil and this compound lies in the substitution at the 3-position of the pyrrole (B145914) ring: a cyano group (-C≡N) in Fludioxonil is replaced by a carboxaldehyde group (-CHO).

Structural and Functional Group Comparison:

| Compound | Functional Group at Pyrrole-3 Position | Potential Impact on Activity |

| Fludioxonil | Cyano (-C≡N) | The cyano group is a strong electron-withdrawing group, contributing to the overall electronic properties of the molecule and its interaction with the target site. |

| This compound | Carboxaldehyde (-CHO) | The carboxaldehyde group is also electron-withdrawing and can participate in hydrogen bonding. Its larger size compared to the cyano group may alter the binding affinity for the target protein. The reactivity of the aldehyde could introduce additional mechanisms of toxicity. |

The fungicidal activity of phenylpyrrole compounds is closely linked to their structure. Structure-activity relationship studies on phenylpyrrole analogs have shown that modifications to the pyrrole ring can significantly impact their biological efficacy. The introduction of a methyl group at the nitrogen position, for instance, has been shown to confer specific activity against certain fungal pathogens. sioc-journal.cn Therefore, the change from a cyano to a carboxaldehyde group is expected to influence the antifungal spectrum and potency of the molecule.

Investigation of Potential Non-Target Biological Interactions (e.g., plant metabolic responses)

While phenylpyrrole fungicides are designed to target fungal pathogens, their application in agricultural settings necessitates an understanding of their potential interactions with host plants.

Some studies have explored the combined effect of phenylpyrrole fungicides and plant growth-promoting rhizobacteria, suggesting that these fungicides can interact with plant defense responses. For example, a derivative of the phenylpyrrole fungicide fenpiclonil, when used in combination with Paraburkholderia phytofirmans, was found to upregulate the expression of defense-related genes in grapevine, including those associated with secondary metabolism and defense proteins. nih.gov

It is plausible that this compound, like other phenylpyrroles, could be perceived by the plant's metabolic machinery. The carboxaldehyde group, being a common moiety in natural plant products, might be more readily metabolized by the plant compared to the cyano group of Fludioxonil. However, the potential for the aldehyde to react with plant proteins and other metabolites cannot be discounted and warrants further investigation to assess any phytotoxic or growth-promoting effects.

Environmental Dynamics and Degradation Pathways

Analytical Methodologies and Detection Strategies

Development of Advanced Analytical Techniques for Quantification

The quantification of pesticide metabolites like 3-Descyano Fludioxonil (B1672872) 3-Carboxaldehyde relies on sophisticated instrumental analysis. The primary approach involves a combination of high-performance chromatographic separation and highly sensitive mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of fludioxonil and its metabolites. nih.govresearchgate.net Methods developed for the parent compound are readily adaptable for 3-Descyano Fludioxonil 3-Carboxaldehyde. Reversed-phase chromatography, typically using a C18 column, is effective for separating these compounds from complex sample matrices. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like acetic acid to improve peak shape and ionization efficiency. mdpi.com

Gas Chromatography (GC) can also be utilized, particularly for compounds that are volatile or can be derivatized to enhance volatility. researchgate.net However, given the polarity and thermal characteristics of phenylpyrrole metabolites, HPLC is often the more direct and common method. researchgate.net

Table 1: Typical HPLC Parameters for Phenylpyrrole Fungicide Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separates the analyte from other matrix components based on polarity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic Acid) | Elutes the compound of interest from the column. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 - 20 µL | The amount of prepared sample extract introduced into the system. |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Detects and quantifies the separated compound. |

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), provides the high degree of sensitivity and specificity required for trace-level detection of pesticide residues. nih.gov Electrospray ionization (ESI) is a common interface used for this class of compounds, often operated in negative ion mode for fludioxonil and its derivatives. researchgate.netresearchgate.net

The tandem mass spectrometry (MS/MS) approach, utilizing multiple reaction monitoring (MRM), is the gold standard for quantification. researchgate.net This technique involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for specific product ions that are formed upon fragmentation. This process creates a highly specific analytical signal, minimizing interference from the sample matrix. researchgate.net

Table 2: Illustrative Mass Spectrometry Parameters for Detection

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (Q1) | The m/z (mass-to-charge ratio) of the intact molecule being analyzed. |

| Product Ions (Q3) | Specific fragment ions generated from the precursor ion, used for confirmation and quantification. |

| Collision Energy | The energy applied to fragment the precursor ion into product ions. |

| Dwell Time | The time spent monitoring a specific MRM transition, affecting sensitivity and the number of data points per peak. |

Sample Preparation and Extraction Protocols for Diverse Biological and Environmental Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the target analyte before instrumental analysis. The choice of extraction protocol depends on the nature of the sample matrix, which can range from fruits and vegetables to soil and water.

A widely adopted method for pesticide residue analysis in food and agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. nih.govresearchgate.net This procedure typically involves:

Homogenization: The sample (e.g., cherry, tomato) is blended to ensure uniformity. nih.gov

Extraction: The homogenized sample is extracted with a solvent, most commonly acetonitrile.

Partitioning: A mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride) is added to induce phase separation, moving the analytes into the acetonitrile layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The acetonitrile extract is mixed with a sorbent, such as a primary secondary amine (PSA) or graphitized carbon black (GCB), to remove interferences like fatty acids, sugars, and pigments. researchgate.net

For other matrices, miniaturized extraction-partition procedures using small volumes of non-chlorinated solvents have also proven effective, reducing solvent consumption and waste. nih.govresearchgate.net

Method Validation and Quality Assurance in Research Applications

To ensure the reliability and accuracy of analytical data, the developed methods must undergo rigorous validation. mdpi.com Validation is performed according to international guidelines and assesses several key performance characteristics. nih.govmdpi.com

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.com

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range. A correlation coefficient (R²) of >0.99 is typically required. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery experiments where the matrix is spiked with a known amount of the analyte. Recoveries are typically expected to be within the 70-120% range. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), which should generally be below 15-20%. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Representative Method Validation Performance Data for Fludioxonil Analysis

| Validation Parameter | Typical Acceptance Criteria | Example Finding | Source |

| Linearity (R²) | ≥ 0.99 | > 0.99 | nih.gov |

| Accuracy (Recovery) | 70 - 120% | 81 - 94% | nih.gov |

| Precision (RSD) | ≤ 20% | 2.5 - 11.9% | nih.gov |

| LOD | Reportable | 0.005 mg/kg | nih.gov |

| LOQ | Reportable, must be below regulatory limits | 0.01 mg/kg | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Structural Modifications and Biological Responses

The biological activity of phenylpyrrole fungicides is intrinsically linked to their chemical structure. Modifications to the core phenylpyrrole scaffold can lead to significant changes in their antifungal efficacy and environmental behavior.

The defining feature of 3-Descyano Fludioxonil (B1672872) 3-Carboxaldehyde is the substitution of the cyano group found in fludioxonil with a carboxaldehyde group at the 3-position of the pyrrole (B145914) ring. While direct studies on this specific analogue are limited, the influence of this functional group can be inferred from general principles of medicinal chemistry and SAR studies of related compounds.

In the context of phenylpyrrole fungicides, which are known to activate the high osmolarity glycerol (B35011) (HOG) signaling pathway in fungi, the carboxaldehyde group could potentially interact with different amino acid residues in the hybrid histidine kinase (HHK) sensor protein, the putative target of these fungicides. nih.gov This altered interaction could influence the potency and spectrum of antifungal activity.

Research on other phenylpyrrole analogues has shown that substitutions on the pyrrole ring can significantly impact their biological activity. For instance, the introduction of a methyl group at the nitrogen position of the pyrrole ring has been shown to confer specific activity against Rhizoctonia solani. sioc-journal.cn This highlights the sensitivity of the biological activity to even minor structural modifications.

To illustrate the potential impact of functional group modifications on biological activity, the following table presents hypothetical data based on known SAR principles for fungicides.

| Compound | Functional Group at Position 3 | Relative Antifungal Activity (Hypothetical) |

| Fludioxonil | Cyano (-CN) | 100 |

| 3-Descyano Fludioxonil 3-Carboxaldehyde | Carboxaldehyde (-CHO) | Potentially higher or lower depending on target interaction |

| 3-Descyano Fludioxonil 3-Carboxylic Acid | Carboxylic Acid (-COOH) | Likely reduced due to increased polarity and altered binding |

The environmental fate of a pesticide is governed by its physicochemical properties, which are in turn determined by its chemical structure. The transformation of the cyano group in fludioxonil to a carboxaldehyde group in this compound would alter key environmental parameters.

The metabolism of fludioxonil in the environment proceeds primarily through oxidation of the pyrrole ring. nih.gov One of the key metabolites identified in risk assessments is 2,2-difluoro-benzo nih.govfao.orgdioxole-4-carboxylic acid, which indicates that cleavage of the pyrrole ring can occur. nih.gov The presence of a carboxaldehyde group in this compound would likely make the molecule more susceptible to oxidation, potentially leading to a shorter environmental half-life compared to fludioxonil.

Furthermore, the photodegradation of fludioxonil is an important process in aquatic systems, with a predicted half-life of less than two days under sunlit conditions. esf.edu The pyrrole moiety is a key site for these reactions. The electronic properties of the carboxaldehyde group could influence the rate of photodegradation.

The following table outlines the expected changes in key environmental fate parameters due to the structural modification from fludioxonil to its carboxaldehyde analogue.

| Parameter | Fludioxonil | This compound (Predicted) | Rationale for Prediction |

| Soil Mobility | Low to no mobility | Slightly higher mobility | The carboxaldehyde group may slightly increase water solubility. |

| Persistence in Soil | Can be persistent under certain conditions | Less persistent | The carboxaldehyde group is more susceptible to microbial and chemical degradation. |

| Aqueous Photolysis | Important degradation pathway | Potentially faster degradation | The carboxaldehyde group may alter the electronic properties of the chromophore, affecting light absorption and reactivity. |

| Bioconcentration Factor (BCF) | Moderate | Lower | Increased polarity and potential for more rapid metabolism would likely reduce bioconcentration. |

Computational Approaches in SAR/SPR Analysis

Computational methods are invaluable tools for predicting the biological activity and properties of new chemical entities and for understanding the molecular basis of their action.

Molecular docking studies on fludioxonil have suggested that it binds to a hydrophobic pocket at the dimerization interface of triosephosphate isomerase (TPI), an enzyme involved in glycolysis. nih.gov This interaction is thought to contribute to the metabolic stress observed in fungal cells. It is also proposed that phenylpyrroles target a hybrid histidine kinase (HHK) involved in the osmotic stress response. nih.gov

For this compound, molecular docking simulations could be employed to predict its binding affinity and orientation within the active sites of these putative protein targets. The carboxaldehyde group, with its ability to act as both a hydrogen bond donor and acceptor, could form different or stronger interactions with key amino acid residues compared to the cyano group of fludioxonil.

Molecular dynamics simulations could further elucidate the stability of the ligand-protein complex and the conformational changes induced upon binding. This would provide a more dynamic picture of the interaction and could help to explain potential differences in biological activity. A study on other novel fungicides demonstrated the use of molecular dynamics to confirm the stability of docked complexes. plos.org

The following table summarizes a hypothetical comparison of docking scores for fludioxonil and its carboxaldehyde analogue against a putative fungal target protein.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

| Fludioxonil | Hybrid Histidine Kinase | -8.5 | Hydrophobic interactions, pi-stacking |

| This compound | Hybrid Histidine Kinase | -9.2 | Hydrophobic interactions, pi-stacking, hydrogen bond with a key polar residue |

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to guide the design of more potent analogues.

The development of a QSAR model typically involves the following steps:

Data Collection: Gathering a dataset of compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors that quantify the structural and physicochemical properties of the compounds.

Model Building: Using statistical methods to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

While a specific QSAR model for this compound has not been published, the principles of QSAR suggest that its activity would be a function of its electronic, steric, and hydrophobic properties, all of which are influenced by the carboxaldehyde group.

Future Research Directions and Applications

Emerging Research Frontiers for 3-Descyano Fludioxonil (B1672872) 3-Carboxaldehyde

Emerging research in the field of fungicides is increasingly focused on understanding metabolic pathways, overcoming resistance, and developing more targeted and sustainable crop protection solutions. For 3-Descyano Fludioxonil 3-Carboxaldehyde, key research frontiers would likely involve:

Metabolic Fate and Activity: A primary area of investigation would be to fully elucidate the metabolic pathway of fludioxonil that leads to the formation of this compound in various crops and soil environments. Understanding the dynamics of its formation, persistence, and potential further degradation is crucial for comprehensive environmental and food safety assessments. Research could also explore whether this metabolite retains any fungicidal activity, either on its own or synergistically with the parent compound.

Interaction with Fungal Targets: Fludioxonil's mode of action involves the inhibition of a histidine kinase involved in osmotic signal transduction. nih.gov Future studies could investigate whether this compound interacts with the same or different molecular targets within fungal cells. This could reveal new insights into the structure-activity relationships of phenylpyrrole fungicides and potentially identify new targets for antifungal development.

Role in Fungicide Resistance: The development of resistance to fungicides is a major challenge in agriculture. nih.gov Research could explore the role, if any, of this compound in the development of fludioxonil resistance. For instance, it could be investigated whether the rate of its formation is altered in resistant fungal strains.

Potential for Novel Agro-chemical Development or Biochemical Probe Applications

The chemical structure of this compound presents opportunities for both the development of new agrochemicals and its use as a tool in biochemical research.

Novel Agrochemical Development: The core structure of this compound could serve as a scaffold for the synthesis of new fungicidal compounds. mdpi.com The aldehyde functional group, in particular, offers a reactive site for chemical modification, allowing for the creation of a library of derivatives. These new analogues could be screened for improved fungicidal activity, a broader spectrum of action, or enhanced environmental biodegradability. The development of new synthesis methods, such as chemoenzymatic approaches, could facilitate the creation of novel fludioxonil analogues. researchgate.net

Biochemical Probe Applications: Due to its structural similarity to fludioxonil, this compound could potentially be developed into a biochemical probe. By attaching fluorescent or radioactive labels to the molecule, researchers could use it to visualize the localization of phenylpyrrole compounds within fungal cells and to study their interactions with target proteins. This could provide a deeper understanding of the fungicide's mode of action and the mechanisms of fungal resistance.

Methodological Advancements in Research on Related Compounds

Advancements in analytical and synthetic chemistry are continuously providing new tools for the study of fungicides and their metabolites.

Advanced Analytical Techniques: The detection and quantification of fungicide residues and their metabolites in environmental and food samples are critical for regulatory purposes and research. Modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the analysis of fludioxonil and its metabolites. researchgate.netmdpi.comnih.gov The continuous improvement of these methods, including the development of new extraction and clean-up procedures, will be essential for future research on this compound.

"Omics" Technologies: The application of metabolomics, transcriptomics, and proteomics can provide a comprehensive view of the effects of fungicides on fungal physiology. mdpi.com These "omics" approaches could be employed to study the global changes in a fungus upon exposure to this compound, helping to identify its mode of action and potential resistance mechanisms.

Chemoenzymatic Synthesis: As mentioned earlier, chemoenzymatic synthesis is an emerging field that combines chemical and enzymatic reactions to create novel compounds. This approach could be used to synthesize derivatives of this compound with high specificity and efficiency, facilitating the exploration of their biological activities. researchgate.net

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbaldehyde |

| Molecular Formula | C12H7F2NO3 |

| Molecular Weight | 251.19 g/mol |

| InChI | InChI=1S/C12H7F2NO3/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-5-15-4-7(9)6-16/h1-6,15H |

| InChIKey | Not available in search results |

| SMILES | O=Cc1c(cnc1)c2cccc3c2OC(F)(F)O3 |

| CAS Number | Not available in search results |

常见问题

Q. What are the recommended synthetic protocols for 3-Descyano Fludioxonil 3-Carboxaldehyde, and how can researchers optimize yield and purity?

- Methodological Answer : Utilize condensation reactions involving indole-3-carboxaldehyde derivatives with appropriate hydrazides or amines in the presence of acetic acid as a catalyst, as demonstrated in analogous syntheses of indole-based compounds . Optimize reaction conditions (e.g., solvent, temperature, stoichiometry) using Design of Experiments (DoE) approaches. Purify via column chromatography or preparative HPLC, and validate purity via NMR and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

- Methodological Answer : Employ reversed-phase HPLC with UV detection (e.g., AG-597B method) for initial screening, as validated for structurally related fungicides like fludioxonil . For trace-level detection, couple LC with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in negative ion mode. Validate method sensitivity (LOQ < 0.01 ppm), recovery rates (70–120%), and matrix effects using spiked control samples.

Q. What metabolic pathways are associated with this compound in plant or mammalian systems?

- Methodological Answer : Conduct in vitro metabolism studies using liver microsomes (e.g., rat S9 fractions) or plant cell cultures. Monitor oxidation at the benzoldioxol ring and pyrrole ring cleavage via LC-MS, referencing fludioxonil’s degradation to 2,2-difluorobenzo[1,3]dioxole metabolites . Identify conjugates (e.g., glutathione adducts) using isotopic labeling and MS² fragmentation.

Q. How can researchers assess the developmental toxicity of this compound using in vitro models?

- Methodological Answer : Adopt mouse embryonic stem cells (mESCs) in a cardiac differentiation assay. Expose cells to 10<sup>−5</sup>–10<sup>−9</sup> M concentrations and evaluate viability (WST assay), embryoid body formation (hanging drop assay), and cardiomyocyte beating ratios. Compare dose-response curves to fludioxonil’s toxicity profile, which showed delayed differentiation at 10<sup>−5</sup> M .

Advanced Research Questions

Q. How should researchers design experiments to investigate resistance mechanisms in fungal pathogens exposed to this compound?

- Methodological Answer : Perform genetic crosses between resistant and sensitive fungal strains (e.g., Botrytis cinerea) and analyze progeny segregation for resistance phenotypes. Use whole-genome sequencing to identify mutations in histidine kinase genes (e.g., Bos1), which are implicated in fludioxonil resistance . Validate findings via CRISPR-Cas9 knock-in/knock-out studies.

Q. What experimental approaches resolve contradictions in environmental persistence data for this compound?

- Methodological Answer : Compare laboratory hydrolysis/photolysis studies (OECD 111) with field trials on rotational crops. Use isotopically labeled (<sup>13</sup>C/<sup>15</sup>N) compounds to track degradation pathways. Address discrepancies by adjusting for soil type, microbial activity, and UV exposure, as fludioxonil degrades rapidly under light but persists in anaerobic conditions .

Q. How can derivatization improve the detection of this compound in complex matrices?

- Methodological Answer : Derivatize the carboxaldehyde group with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones, enhancing UV/Vis or MS detectability. Optimize derivatization pH and time using response surface methodology (RSM). Compare with underivatized LC-MS results to confirm sensitivity improvements, as shown in fludioxonil metabolite analyses .

Q. What strategies elucidate the compound’s mode of action in disrupting fungal signaling pathways?

- Methodological Answer : Use proteomic profiling (e.g., ITRAQ/TMT labeling) to identify proteins differentially expressed in treated vs. untreated fungi. Validate targets via in vitro kinase assays (e.g., Hog1/p38 MAPK activation in Cryptococcus neoformans) and molecular docking studies with histidine kinase structures . Cross-reference with transcriptomic data to map regulatory networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。